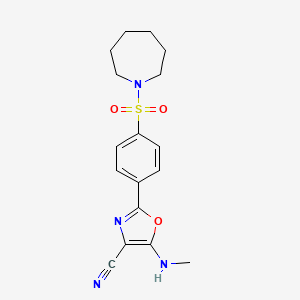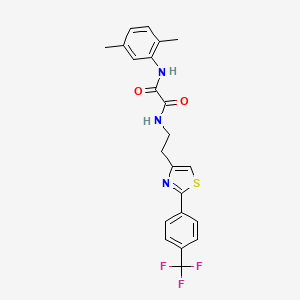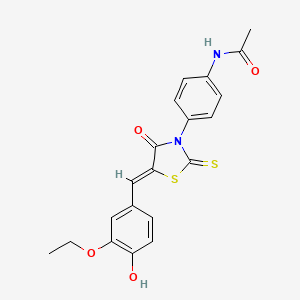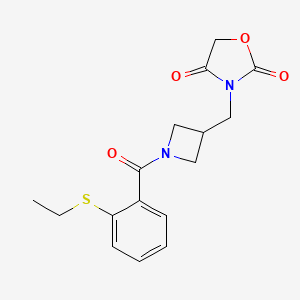![molecular formula C17H23N3O3 B2524216 (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide CAS No. 2411334-73-9](/img/structure/B2524216.png)
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CLP257 and has been studied for its ability to modulate ion channels, particularly the voltage-gated potassium channels.
作用機序
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide modulates voltage-gated potassium channels by increasing their activity. This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The compound binds to a specific site on the channel and stabilizes the open state of the channel, leading to an increase in potassium efflux.
Biochemical and Physiological Effects:
The modulation of voltage-gated potassium channels by (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several biochemical and physiological effects. The compound has been shown to suppress seizures in animal models of epilepsy. Additionally, it has been shown to reduce neuropathic pain in animal models. The compound has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several advantages for lab experiments. The compound is highly selective for voltage-gated potassium channels, making it a useful tool for studying the function of these channels. Additionally, the compound has been shown to have a long half-life, making it useful for in vivo experiments. However, the compound has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide. One direction is the development of more potent and selective analogs of the compound. Another direction is the study of the compound's effects on other ion channels and neuronal pathways. Additionally, the compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the compound's potential side effects and toxicity should be thoroughly investigated.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is complex and involves multiple steps. The starting material for the synthesis is 4-(Dimethylamino)but-2-enal, which is reacted with 2-amino-3-hydroxybenzoic acid to form the corresponding amide. This amide is then subjected to cyclization to form the benzoxazepine ring. The final step involves the introduction of the (E)-configuration on the double bond by using a Wittig reaction.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate voltage-gated potassium channels, particularly the Kv7.2/7.3 channels, which are involved in the regulation of neuronal excitability. This modulation can lead to the suppression of seizures and has potential applications in the treatment of epilepsy. Additionally, (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been studied for its potential applications in the treatment of neuropathic pain.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19(2)10-5-8-16(21)18-9-11-20-12-14-6-3-4-7-15(14)23-13-17(20)22/h3-8H,9-13H2,1-2H3,(H,18,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWCUPDXECPZEK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)



![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2524150.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2524154.png)
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2524156.png)